molecular formula C16H18N4O3 B12167269 1-(2H-indazol-3-yl)-4-(morpholin-4-ylcarbonyl)pyrrolidin-2-one

1-(2H-indazol-3-yl)-4-(morpholin-4-ylcarbonyl)pyrrolidin-2-one

Cat. No.: B12167269
M. Wt: 314.34 g/mol
InChI Key: AWTJNORYPQDEBB-UHFFFAOYSA-N
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Description

1-(2H-indazol-3-yl)-4-(morpholin-4-ylcarbonyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes an indazole ring, a morpholine moiety, and a pyrrolidinone core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-indazol-3-yl)-4-(morpholin-4-ylcarbonyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indazole Ring: Starting from a suitable precursor, such as a substituted phenylhydrazine, the indazole ring can be formed through cyclization reactions.

    Introduction of the Morpholine Moiety: The morpholine group can be introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group.

    Formation of the Pyrrolidinone Core: The pyrrolidinone core can be synthesized through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2H-indazol-3-yl)-4-(morpholin-4-ylcarbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated compounds, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(2H-indazol-3-yl)-4-(morpholin-4-ylcarbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(2H-indazol-3-yl)-4-(piperidin-4-ylcarbonyl)pyrrolidin-2-one: Similar structure with a piperidine moiety instead of morpholine.

    1-(2H-indazol-3-yl)-4-(morpholin-4-ylcarbonyl)piperidin-2-one: Similar structure with a piperidinone core instead of pyrrolidinone.

Uniqueness

1-(2H-indazol-3-yl)-4-(morpholin-4-ylcarbonyl)pyrrolidin-2-one is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C16H18N4O3

Molecular Weight

314.34 g/mol

IUPAC Name

1-(1H-indazol-3-yl)-4-(morpholine-4-carbonyl)pyrrolidin-2-one

InChI

InChI=1S/C16H18N4O3/c21-14-9-11(16(22)19-5-7-23-8-6-19)10-20(14)15-12-3-1-2-4-13(12)17-18-15/h1-4,11H,5-10H2,(H,17,18)

InChI Key

AWTJNORYPQDEBB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43

Origin of Product

United States

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